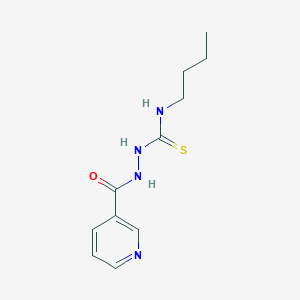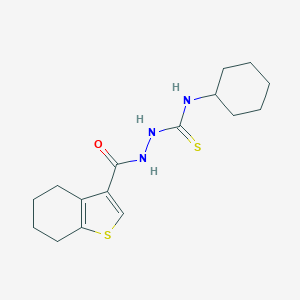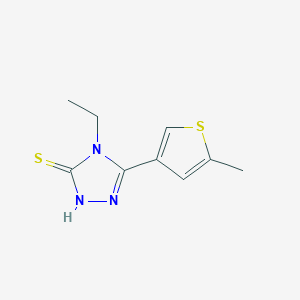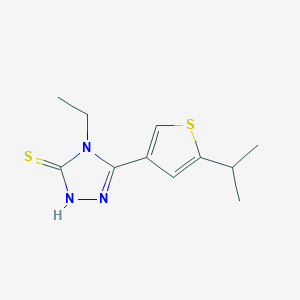![molecular formula C14H10Cl2O3 B455577 3-[(2,4-Dichlorophenoxy)methyl]benzoic acid CAS No. 438465-22-6](/img/structure/B455577.png)
3-[(2,4-Dichlorophenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,4-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438465-22-6 . It has a molecular weight of 297.14 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-[(2,4-dichlorophenoxy)methyl]benzoic acid . The InChI Code is 1S/C14H10Cl2O3/c15-11-4-5-13 (12 (16)7-11)19-8-9-2-1-3-10 (6-9)14 (17)18/h1-7H,8H2, (H,17,18) .Applications De Recherche Scientifique
Application 1: Controlled Release of Herbicides
- Methods of Application : The herbicide-intercalated hydrotalcites were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The obtained nanosheets showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
- Results or Outcomes : The volatilities of the herbicides were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D were controlled by non-Fickian diffusion . The leaching experiments performed in agricultural topsoils and a grassland soil demonstrated that the developed 2,4-D nanosheets could evidently retard 2,4-D leaching through the soil .
Application 2: Sorption of Herbicides to Soil
- Methods of Application : A database with 469 soil–water distribution coefficients Kd (in liters per kilogram) was compiled. The parameters characterizing the soils, solutions, or experimental procedures used in the studies were also compiled .
- Results or Outcomes : The data review suggests that sorption of 2,4-D can be rationalized based on the soil parameters pH, organic carbon content, oxalate extractable iron, and dithionite–citrate–bicarbonate extractable iron in combination with sorption coefficients measured independently for humic acids and ferrihydrite, and goethite . Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides .
Application 3: Advanced Oxidation Processes
- Methods of Application : Various advanced oxidation processes (AOPs) are evaluated and compared based on their operation conditions, efficiencies, and intermediaries .
- Results or Outcomes : The review suggests that 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also show high efficiencies of degradation and mineralization .
Application 4: Turf and Lawn Management
- Methods of Application : The herbicide is applied to the turf or lawn, where it kills most broadleaf weeds but leaves grasses relatively unaffected .
- Results or Outcomes : Effective weed control in turf and lawns, leading to healthier and more aesthetically pleasing green spaces .
Application 5: Agriculture
- Methods of Application : The herbicide is applied to the crops, where it controls broadleaf weeds without significantly affecting the crops .
- Results or Outcomes : Effective weed control in agricultural fields, leading to higher crop yields .
Application 6: Aquatic Sites and Forestry
- Methods of Application : The herbicide is applied to the aquatic or forestry site, where it controls broadleaf weeds without significantly affecting the native flora .
- Results or Outcomes : Effective weed control in aquatic and forestry sites, leading to healthier ecosystems .
Application 7: Growth Regulation in Citrus Plants
- Methods of Application : The herbicide is applied to the citrus plants, where it regulates their growth and development .
- Results or Outcomes : Improved growth and yield of citrus plants .
Application 8: Roadways
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHNPUIIITVOQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenoxy)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455496.png)
![5-(4-isopropylphenyl)-2-{[7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455497.png)

![N-butyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455500.png)
![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455501.png)
![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)
![3-[(4-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455503.png)
![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)
![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)


![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)
